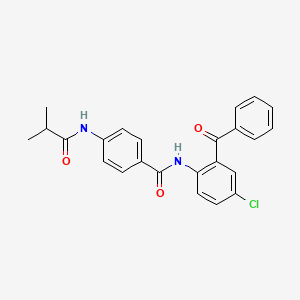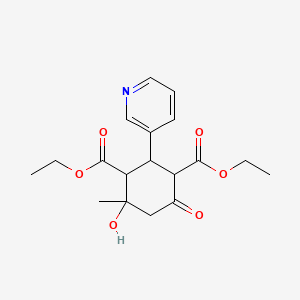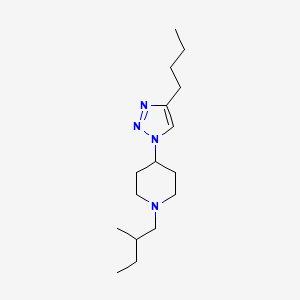![molecular formula C19H16ClN3O2S B4107812 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. Additionally, it has been found to bind to specific receptors in the brain, leading to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways. It has also been found to inhibit the growth and proliferation of cancer cells by blocking specific enzymes and receptors. In the brain, it has been found to improve cognitive function and memory by modulating specific receptors and enzymes. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione in lab experiments include its potential applications in various fields such as cancer research, neuroscience, and drug discovery. It has also been found to have low toxicity and high efficacy in preclinical studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research of 3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action in various disease models to identify potential targets for drug development. Another direction is to optimize its synthesis method to improve yields and reduce costs. Additionally, future research may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new drugs for various diseases.
Aplicaciones Científicas De Investigación
3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been found to have a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity.
Propiedades
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-12-5-7-13(8-6-12)23-18(24)11-16(19(23)25)26-10-9-17-21-14-3-1-2-4-15(14)22-17/h1-8,16H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQZKNLFNRYTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4107729.png)

![2-(1-naphthyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4107733.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B4107738.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4107741.png)
![3-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4107744.png)

![N-(sec-butyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4107766.png)

![N,4-dimethyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4107775.png)


![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4107793.png)
